molecular formula C18H20ClN3OS B2804112 DC-5163 CAS No. 897771-47-0

DC-5163

Cat. No.: B2804112
CAS No.: 897771-47-0
M. Wt: 361.89
InChI Key: MWYSGSPJSNOODI-UHFFFAOYSA-N
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Description

DC-5163 is a synthetic organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-methoxyphenyl group, and a carbothioamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of DC-5163 can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxyaniline with benzyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a suitable reagent, such as sodium hydride, to form the imidazolidine ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

DC-5163 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioamide group to an amine.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which DC-5163 exerts its effects involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in glycolysis, and its inhibition can disrupt the energy metabolism of cancer cells, leading to cell death . The compound binds to the active site of GAPDH, preventing its normal function and thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar compounds to DC-5163 include other imidazolidine derivatives with different substituents on the phenyl ring or variations in the carbothioamide group. Some examples are:

  • 3-benzyl-N-(4-methoxyphenyl)imidazolidine-1-carbothioamide
  • 3-benzyl-N-(3-chlorophenyl)imidazolidine-1-carbothioamide
  • 3-benzyl-N-(4-chloro-3-methoxyphenyl)imidazolidine-1-carbothioamide

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to inhibit GAPDH and potential anticancer activity make it a compound of significant interest in scientific research.

Properties

IUPAC Name

3-benzyl-N-(3-chloro-4-methoxyphenyl)imidazolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c1-23-17-8-7-15(11-16(17)19)20-18(24)22-10-9-21(13-22)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYSGSPJSNOODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N2CCN(C2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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